molecular formula C8H9BrO B3350005 2-Bromo-6-ethylphenol CAS No. 24885-48-1

2-Bromo-6-ethylphenol

Cat. No.: B3350005
CAS No.: 24885-48-1
M. Wt: 201.06 g/mol
InChI Key: KTIRRDOBTNZKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethylphenol is an organic compound with the molecular formula C8H9BrO It is a derivative of phenol, where the hydroxyl group is substituted with a bromine atom at the second position and an ethyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-ethylphenol can be synthesized through several methods. One common method involves the bromination of 6-ethylphenol using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination reaction can be optimized by controlling the temperature, concentration of reactants, and reaction time. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom and the hydroxyl group on the benzene ring make the compound susceptible to electrophilic substitution reactions. For example, it can react with nitric acid to form nitro derivatives.

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized products.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid.

    Nitration: Nitric acid in sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Nitro Derivatives: Formed through nitration.

    Quinones: Formed through oxidation.

    Phenol Derivatives: Formed through reduction.

Scientific Research Applications

2-Bromo-6-ethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    2-Bromophenol: Similar structure but lacks the ethyl group.

    6-Ethylphenol: Similar structure but lacks the bromine atom.

    2,6-Dibromophenol: Contains two bromine atoms instead of one.

Uniqueness: 2-Bromo-6-ethylphenol is unique due to the presence of both the bromine atom and the ethyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the ethyl group can influence the reactivity and stability of the compound, while the bromine atom enhances its electrophilic nature.

Properties

IUPAC Name

2-bromo-6-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIRRDOBTNZKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179581
Record name Phenol, 2-bromo-6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24885-48-1
Record name 2-Bromo-6-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24885-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-bromo-6-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024885481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-bromo-6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (29.1 g, 163.7 mmol) was added as a suspension in CH2Cl2 (200 mL) over 2 h to a solution of 2-ethylphenol (20.0 gm, 163.7 mmol), diisopropylethylamine (2.3 mL, 16.4 mmol), and CH2Cl2 (300 mL). The resulting solution was maintained at room temperature for 2 h. One normal HCl (100 mL) was added and the mixture was stirred vigorously for 0.5 h. The layers were separated, and the organic phase was washed with 1 N HCl (2×100 mL). The combined aqueous layers were extracted with CH2Cl2 (1×100 mL), dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel chromatography (SiO2, gradient elution 5 to 10% CH2Cl2/hexanes) to yield 26.5 g (80%) of 2-bromo-6-ethylphenol 1 as a yellow oil.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-ethylphenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-ethylphenol
Reactant of Route 3
2-Bromo-6-ethylphenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-ethylphenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-ethylphenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-ethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.